methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a bromine atom and an ethyl group, as well as a benzoate ester moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting an appropriate hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Esterification: The benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl benzoate ester.
Coupling reaction: The brominated pyrazole and the methyl benzoate ester are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amino-substituted pyrazole derivative.
Oxidation and reduction reactions: Oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Hydrolysis: Hydrolysis of the ester moiety yields the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate has several applications in scientific research:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material science: It is used in the development of novel materials with specific electronic or optical properties.
Biological research: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the pyrazole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate can be compared with other pyrazole derivatives such as:
Methyl 2-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Methyl 2-{[(4-methyl-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate: Contains a methyl group instead of bromine, leading to different chemical and physical properties.
Methyl 2-{[(4-phenyl-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate: The presence of a phenyl group can significantly alter the compound’s electronic properties and interactions with biological targets.
Properties
IUPAC Name |
methyl 2-[(4-bromo-1-ethylpyrazole-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c1-3-18-8-10(15)12(17-18)13(19)16-11-7-5-4-6-9(11)14(20)21-2/h4-8H,3H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDTVFPVUSOHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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